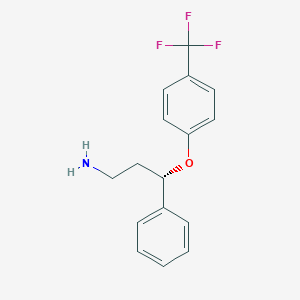

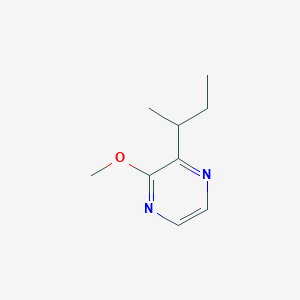

N-Deformyl-N-benzyloxycarbonyl Orlistat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

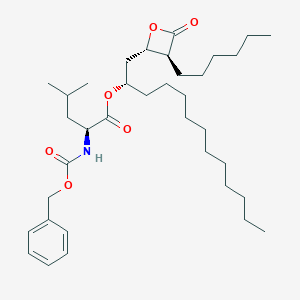

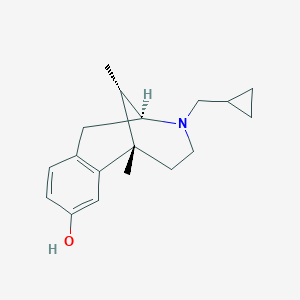

N-Deformyl-N-benzyloxycarbonyl Orlistat (NDBOC-Orlistat) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a lipase inhibitor, meaning it can block the action of lipase enzymes, which are responsible for breaking down dietary fat into smaller molecules. As such, NDBOC-Orlistat has been studied for its possible use in weight management and obesity treatment. Additionally, NDBOC-Orlistat has been investigated for its potential applications in metabolic and cardiovascular diseases, as well as cancer.

Aplicaciones Científicas De Investigación

1. Pharmaceutical Research and Development

N-Deformyl-N-benzyloxycarbonyl Orlistat is primarily used as an impurity of Orlistat, which is a well-known pancreatic lipase inhibitor . In pharmaceutical research, this compound is essential for studying the pharmacokinetics and metabolic pathways of Orlistat. It helps in understanding the degradation process and the formation of metabolites within the body.

2. Enzyme Inhibition Studies

Due to its role as a lipase inhibitor, researchers utilize this compound to explore the inhibition mechanisms on a molecular level. This can provide insights into designing more effective enzyme inhibitors for treating conditions like obesity .

3. Proteomics

In proteomics, N-Deformyl-N-benzyloxycarbonyl Orlistat can be used to investigate the interaction between proteins and small molecules. It aids in identifying potential binding sites and understanding the conformational changes in proteins upon ligand binding .

4. Metabolic Disease Research

This compound is valuable in metabolic disease research, particularly in the study of lipid metabolism disorders. It can be used to simulate the effects of lipase inhibition in various models, contributing to the development of therapeutic strategies .

5. Chemical Synthesis and Modification

N-Deformyl-N-benzyloxycarbonyl Orlistat serves as a starting material or intermediate in the synthesis of more complex molecules. Its chemical structure allows for modifications that can lead to the discovery of new compounds with potential therapeutic applications .

6. Reference Standard for Quality Control

In the pharmaceutical industry, this compound is used as a reference standard to ensure the quality and purity of Orlistat during production. It’s crucial for validating analytical methods and maintaining consistency in drug formulation .

Propiedades

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Deformyl-N-benzyloxycarbonyl Orlistat | |

CAS RN |

108051-94-1 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)